

An In-Depth Technical Guide to NADPH Tetracyclohexanamine: Structure, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH), is a critical coenzyme in a vast array of metabolic and biosynthetic pathways. The tetracyclohexanamine salt of NADPH is a commercially available and widely utilized form of this cofactor, favored for its enhanced solubility and stability in aqueous solutions, making it particularly suitable for in vitro experimental setups. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and common applications of **NADPH** tetracyclohexanamine, with a focus on its role in enzyme kinetics, redox biology, and as a modulator of ferroptosis. Detailed data is presented in tabular format for ease of comparison, and a conceptual workflow for a typical enzyme assay using this reagent is provided in a graphical format.

Chemical Structure and Physicochemical Properties

NADPH tetracyclohexanamine is a salt complex where the negatively charged phosphate groups of the NADPH molecule are counterbalanced by four positively charged cyclohexanamine ions. This ionic association significantly improves the solubility of NADPH in aqueous buffers compared to its free acid form.



The fundamental structure of the NADPH molecule consists of two nucleotide units joined by a pyrophosphate bridge. One nucleotide contains an adenine base, while the other contains a nicotinamide group. The reduced state of the nicotinamide ring is the active site for hydride transfer, enabling its function as a potent reducing agent in biochemical reactions.

Quantitative Data

The key physicochemical properties of **NADPH tetracyclohexanamine** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C45H82N11O17P3	PubChem
Molecular Weight	1142.1 g/mol	PubChem
Appearance	Pale yellow solid	CookeChem
Purity	≥95% to ≥98% (supplier dependent)	Cayman Chemical, CD BioGlyco
Melting Point	>137°C (decomposes)	CookeChem
UV/Vis λmax	258 nm and 336 nm	Cayman Chemical
Storage Temperature	-20°C	CookeChem, Cayman Chemical
Stability	Hygroscopic; stable for ≥4 years at -20°C	CookeChem, Cayman Chemical

Solubility Data

The solubility of **NADPH tetracyclohexanamine** in various common laboratory solvents is crucial for the preparation of stock solutions and experimental buffers.



Solvent	Solubility	Source(s)
Water	Slightly soluble; ≥100 mg/mL has been reported	CookeChem, CD BioGlyco
Dimethyl Sulfoxide (DMSO)	Slightly soluble; ~20 mg/mL	CookeChem, Cayman Chemical
Ethanol	~1 mg/mL	Cayman Chemical
Dimethylformamide (DMF)	~0.2 mg/mL	Cayman Chemical
Phosphate-Buffered Saline (PBS), pH 7.2	~5 mg/mL	Cayman Chemical

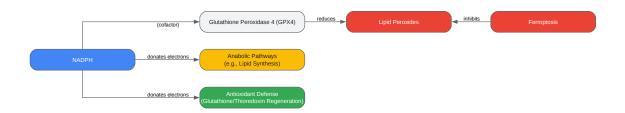
Role in Biological Systems and Signaling Pathways

NADPH is a fundamental electron donor in a multitude of anabolic reactions, including the biosynthesis of lipids, fatty acids, and cholesterol.[1] It is also a key component of cellular antioxidant defense systems, regenerating the reduced forms of glutathione and thioredoxin.[2]

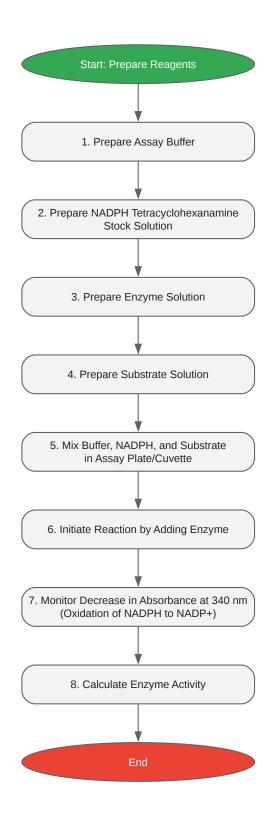
One of the critical signaling pathways where NADPH plays a central role is in the cellular response to oxidative stress and the regulation of ferroptosis, a form of iron-dependent programmed cell death. NADPH is essential for the function of glutathione peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides and thus prevents ferroptosis. A sufficient supply of NADPH is therefore crucial for cellular protection against this death pathway.

The diagram below illustrates the central role of NADPH in the antioxidant defense system and the inhibition of ferroptosis.









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